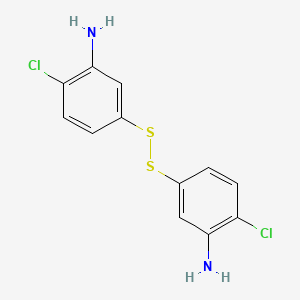

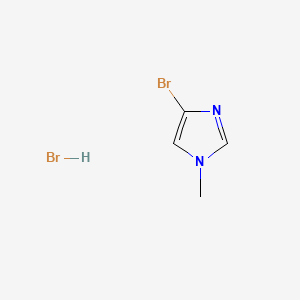

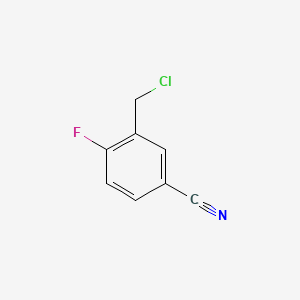

![molecular formula C12H13ClN4O2 B597615 (2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol CAS No. 1227958-02-2](/img/structure/B597615.png)

(2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol” is a chemical compound with the molecular formula C12H13ClN4O2 . It contains a total of 34 bonds, including 21 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 tertiary amine (aromatic), 1 hydroxyl group, 1 primary alcohol, 1 ether (aliphatic), 1 Pyridine, and 1 Pyrimidine .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine-7(8H)-ones, which includes “(2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol”, can be achieved starting from a preformed pyrimidine ring or a pyridine ring .

Molecular Structure Analysis

The molecular structure of “(2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol” is characterized by a pyridopyrimidine moiety, which is a type of privileged heterocyclic scaffold capable of providing ligands for several receptors in the body .

Scientific Research Applications

Synthesis of Biomedical Compounds

The compound is a type of pyrido[2,3-d]pyrimidin-7(8H)-one, which is a privileged heterocyclic scaffold . These structures are capable of providing ligands for several receptors in the body . They are particularly interesting due to their similarity with nitrogen bases present in DNA and RNA .

Pharmaceutical Intermediate

This compound can find applications as a pharmaceutical intermediate . It is especially useful in the synthesis of kinase inhibitors used in disease treatment .

Development of Kinase Inhibitors

Kinase inhibitors are a type of drug that can block certain proteins called kinases. Kinases are used in the body’s cell functions, including cell signaling, growth, and division. These inhibitors can be used in the treatment of cancer and inflammatory diseases .

Research and Development in Drug Discovery

Due to its resemblance with DNA bases, this compound is considered a privileged heterocyclic scaffold for drug discovery . Some drugs based on such structure that have reached the market are piritrexim isethionate (for the treatment of bladder cancer and urethral cancer) and pipemidic acid (an antibiotic active against Gram-negative and some Gram-positive bacteria) .

Synthesis of Other Chemical Compounds

This compound can also be used in the synthesis of other chemical compounds . It can be used as a starting material or intermediate in various chemical reactions .

Biological Activity Studies

The compound can be used in studies investigating biological activity . The substitution pattern of the compound can affect its biological activity, providing a rich area for exploration and study .

properties

IUPAC Name |

(2-chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4O2/c13-12-15-10-9(2-1-8(7-18)14-10)11(16-12)17-3-5-19-6-4-17/h1-2,18H,3-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSMFTZOLSDUKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=C2C=CC(=N3)CO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744308 |

Source

|

| Record name | [2-Chloro-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1227958-02-2 |

Source

|

| Record name | [2-Chloro-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B597539.png)

![tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/structure/B597549.png)